molecular formula C7H12O3 B1338513 Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate CAS No. 3697-68-5

Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate

Cat. No. B1338513
CAS RN: 3697-68-5
M. Wt: 144.17 g/mol
InChI Key: PAILVKQSHRJIPE-UHFFFAOYSA-N
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Patent
US07538134B2

Procedure details

To a solution of Preparation 232 1-hydroxymethyl-cyclopropanecarboxylic acid ethyl ester (3.00 g, 21.00 mmol) in dichloromethane (50 ml), at 0° C., was added saturated sodium hydrogen carbonate solution (50 ml), followed by TEMPO (659 mg, 4.00 mmol) and sodium bromide (400 mg, 4.00 mmol). After stirring for 5 min, sodium hypochlorite solution (10%, 14.00 mmol) was added slowly, followed by saturated sodium thiosulphate solution (50 ml). The two layers were separated and the aqueous layer was extracted with dichloromethane. The combined organic phases were dried (MgSO4) and concentrated in vacuo to give the titled compound (3.00 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
659 mg
Type
reactant
Reaction Step Three
Quantity
400 mg
Type
reactant
Reaction Step Four
Quantity
14 mmol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1([CH2:9][OH:10])[CH2:8][CH2:7]1)=[O:5])[CH3:2].C(=O)([O-])O.[Na+].CC1(C)N([O])C(C)(C)CCC1.[Br-].[Na+].Cl[O-].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+]>ClCCl>[CH:9]([C:6]1([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:8][CH2:7]1)=[O:10] |f:1.2,4.5,6.7,8.9.10,^1:19|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)OC(=O)C1(CC1)CO
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
659 mg
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C
Step Four
Name
Quantity
400 mg
Type
reactant
Smiles
[Br-].[Na+]
Step Five
Name
Quantity
14 mmol
Type
reactant
Smiles
Cl[O-].[Na+]
Step Six
Name
Quantity
50 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(=O)C1(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.